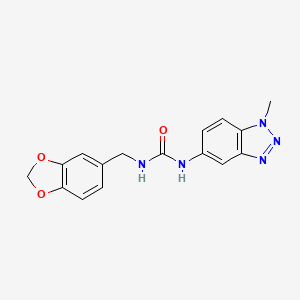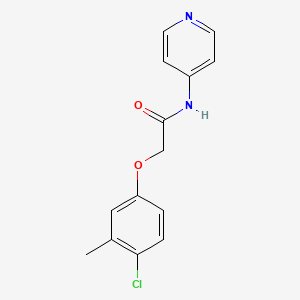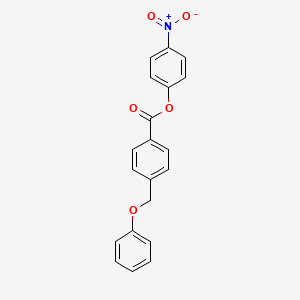
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been proposed that 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. Additionally, further studies are needed to determine the optimal dosing and administration of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in different experimental settings.
In conclusion, 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with potential applications in scientific research. Its diverse biological activities, low toxicity, and relative ease of synthesis make it an attractive candidate for further investigation. Further research is needed to fully understand the mechanisms underlying its biological effects and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate involves the reaction of phenoxyacetic acid with 4-hydroxy-2-methyl-2H-chromen-7-one in the presence of acetic anhydride. The resulting product is a yellow crystalline solid with a melting point of 208-210°C.
Propiedades
IUPAC Name |
(2,8-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-16(23-13(3)20)10-9-15-17(21)19(12(2)22-18(11)15)24-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBTYNJGFQSCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)
![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)
![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)


![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)